molecular formula C10H6F2N2O B12958814 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde

5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B12958814
M. Wt: 208.16 g/mol
InChI Key: RBHPWXZNOBYMOH-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a difluorophenyl group attached to the pyrazole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluorophenyl and carbaldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-1H-pyrazole-5-carbaldehyde

InChI

InChI=1S/C10H6F2N2O/c11-6-1-2-8(9(12)3-6)10-4-7(5-15)13-14-10/h1-5H,(H,13,14)

InChI Key

RBHPWXZNOBYMOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NNC(=C2)C=O

Origin of Product

United States

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